molecular formula C16H14N2OS B8392977 3-[(2-Phenyl-4-thiazolyl)methoxy]benzenamine

3-[(2-Phenyl-4-thiazolyl)methoxy]benzenamine

Cat. No. B8392977
M. Wt: 282.4 g/mol
InChI Key: QWHBPPDBLODJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Phenyl-4-thiazolyl)methoxy]benzenamine is a useful research compound. Its molecular formula is C16H14N2OS and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Phenyl-4-thiazolyl)methoxy]benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Phenyl-4-thiazolyl)methoxy]benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(2-Phenyl-4-thiazolyl)methoxy]benzenamine

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]aniline

InChI

InChI=1S/C16H14N2OS/c17-13-7-4-8-15(9-13)19-10-14-11-20-16(18-14)12-5-2-1-3-6-12/h1-9,11H,10,17H2

InChI Key

QWHBPPDBLODJDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 16.0 g (0.05 mol) of 4-[(3-nitrophenoxy)methyl-2-phenylthiazole and 56.5 g (0.25 mol) of stannous chloride dihydrate in 300 ml of absolute ethanol is heated to reflux for 20 hours. The mixture is poured into 2 L of water and made alkaline by the addition of solid sodium bicarbonate. The mixture is extracted twice with 1 L of ethyl acetate. The combined ethyl acetate layers are washed twice with dilute aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain 12.0 g (85%) of an oil, which solidifies. The crystals, m.p. 75°-80° C., MS (CI) 283 (M+H), are used without further purification in subsequent reactions.
[Compound]
Name
4-[
Quantity
16 g
Type
reactant
Reaction Step One
Name
(3-nitrophenoxy)methyl-2-phenylthiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Synthesis routes and methods II

Procedure details

A solution of 16.0 g (0.05 mol) of 4-[(3-nitrophenoxy)methyl]-2-phenylthiazole and 56.5 g (0.25 mol) of stannous chloride dihydrate in 300 ml of absolute ethanol is heated to reflux for 20 hours. The mixture is poured into 2 L of water and made alkaline by the addition of solid sodium bicarbonate. The mixture is extracted twice with 1 L of ethyl acetate. The combined ethyl acetate layers are washed twice with dilute aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain 12.0 g (85%) of an oil, which solidifies. The crystals, m.p. 75°-80° C., MS (CI) 283 (M+H), are used without further purification in subsequent reactions.
Name
4-[(3-nitrophenoxy)methyl]-2-phenylthiazole
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

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